2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-
2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-
Brand Name:
Vulcanchem
CAS No.:
64339-95-3
VCID:
VC21081677
InChI:
InChI=1S/C18H12O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1
SMILES:
C1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3
Molecular Formula:
C18H12O7
Molecular Weight:
340.3 g/mol
2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-
CAS No.: 64339-95-3
Cat. No.: VC21081677
Molecular Formula: C18H12O7
Molecular Weight: 340.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64339-95-3 |
|---|---|
| Molecular Formula | C18H12O7 |
| Molecular Weight | 340.3 g/mol |
| IUPAC Name | [(3R,4R)-4-benzoyloxy-2,5-dioxooxolan-3-yl] benzoate |
| Standard InChI | InChI=1S/C18H12O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1 |
| Standard InChI Key | OXIKRMSPXYQFOT-ZIAGYGMSSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](C(=O)OC2=O)OC(=O)C3=CC=CC=C3 |
| SMILES | C1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator